molecular formula C10H10OS B1596347 2,3,4,5-Tetrahydro-1-benzothiepin-5-one CAS No. 21609-70-1

2,3,4,5-Tetrahydro-1-benzothiepin-5-one

Cat. No.: B1596347
CAS No.: 21609-70-1
M. Wt: 178.25 g/mol
InChI Key: WKSQUBWTMSEHDF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzothiepin-5-one is an organic compound with the molecular formula C10H10OS and a molecular weight of 178.25 g/mol It is a heterocyclic compound containing a sulfur atom within a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1-benzothiepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with 1,3-dibromopropane in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1-benzothiepin-5-one undergoes various chemical

Properties

IUPAC Name

3,4-dihydro-2H-1-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQUBWTMSEHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323402
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21609-70-1
Record name 21609-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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